molecular formula C16H13BrN6O3 B5745899 N'~3~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE

N'~3~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B5745899
M. Wt: 417.22 g/mol
InChI Key: AXOIDKXPDVGHLQ-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~3~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a combination of benzodioxole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-bromo-1H-pyrazole-1-carbohydrazide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’~3~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N’~3~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic effects.

Uniqueness

N’~3~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the combination of benzodioxole and pyrazole moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN6O3/c17-12-7-19-23(8-12)9-22-4-3-13(21-22)16(24)20-18-6-11-1-2-14-15(5-11)26-10-25-14/h1-8H,9-10H2,(H,20,24)/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOIDKXPDVGHLQ-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=NN(C=C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=NN(C=C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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